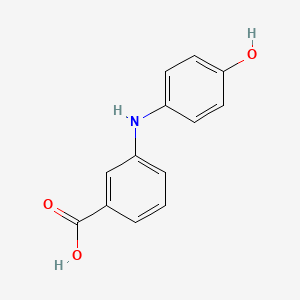

3-((4-Hydroxyphenyl)amino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyanilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-6-4-10(5-7-12)14-11-3-1-2-9(8-11)13(16)17/h1-8,14-15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLZYKSKDWZMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aminobenzoic Acid Chemistry

Aminobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino group and a carboxylic acid group. fishersci.com This structural arrangement imparts a versatile chemical nature, allowing for a wide range of chemical modifications. The isomers of aminobenzoic acid, namely 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid or PABA), serve as foundational building blocks in the synthesis of a variety of biologically active molecules. researchgate.netwikipedia.org

Historically, PABA gained prominence as an early active ingredient in sunscreens due to its ability to absorb UVB radiation. Beyond this application, the aminobenzoic acid scaffold is a recurring motif in pharmaceutical compounds with diverse therapeutic applications. Derivatives of these acids have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The presence of both an amino and a carboxylic acid group provides two reactive sites for chemical derivatization, enabling the creation of large libraries of compounds for biological screening.

Rationale for Investigating 3 4 Hydroxyphenyl Amino Benzoic Acid

The specific rationale for investigating 3-((4-Hydroxyphenyl)amino)benzoic acid stems from the recognized biological importance of its constituent parts: a 3-aminobenzoic acid core and a 4-hydroxyphenyl (phenol) moiety. The combination of these two fragments into a diarylamine structure creates a scaffold with significant potential for biological activity.

The 4-hydroxyphenyl group is a well-known pharmacophore present in numerous FDA-approved drugs and investigational compounds. nih.gov The hydroxyl group of the phenol (B47542) is a versatile functional group that can participate in crucial biological interactions, including hydrogen bonding and redox reactions. nih.gov This moiety is often associated with antioxidant properties and can interact with a variety of biological targets. nih.gov

By linking this phenolic group to a 3-aminobenzoic acid backbone, researchers aim to create new molecules with tailored biological activities. The investigation into derivatives of this core structure is driven by the hypothesis that a combination of these two key moieties will result in compounds with desirable therapeutic properties. The research on its derivatives, particularly 3-((4-hydroxyphenyl)amino)propanoic acid, has shown promise in yielding compounds with notable antimicrobial and anticancer activities, further justifying the exploration of this chemical space. nih.govnih.gov The structure-activity relationship (SAR) studies of diarylamine and diarylamide derivatives have also indicated that this class of compounds can be potent and selective inhibitors of cellular processes, such as the proliferation of smooth muscle cells. nih.govnih.gov

Biological Activities: in Vitro Investigations and Mechanistic Insights

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of 3-((4-Hydroxyphenyl)amino)benzoic acid are attributed to its specific chemical structure, which combines features of both phenolic compounds and aromatic amines. These features allow it to effectively neutralize free radicals and modulate oxidative stress through various mechanisms.

Phenolic compounds are well-established natural antioxidants, and their primary mechanism of action involves scavenging harmful free radicals. researchgate.netrsdjournal.org The antioxidant capacity of these molecules is principally derived from their phenolic hydroxyl (-OH) groups. researchgate.net The core mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and interrupting the oxidative chain reaction. nih.gov

When the phenolic hydroxyl group donates a hydrogen atom, it forms a phenoxyl radical. The stability of this newly formed radical is crucial for the antioxidant efficacy of the compound. In the case of this compound, the resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring system. nih.gov The presence of a hydroxyl group in the para position (relative to the amino linkage) contributes to this stabilization. researchgate.net The redox properties of phenolic compounds allow them to act as effective antioxidants. researchgate.net Studies on various phenolic compounds have shown that the number and position of hydroxyl groups strongly influence the antioxidant activity. nih.govresearchgate.net

The antioxidant potential of chemical compounds is quantitatively evaluated using various established in vitro assays. These tests measure the capacity of a substance to counteract specific types of radicals or to reduce oxidized species. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govresearchgate.net

While specific quantitative data for this compound is not extensively detailed in the reviewed literature, studies on closely related derivatives provide significant insights. For instance, a derivative, 3-((4-hydroxyphenyl)amino)propanoic acid, has been shown to possess antioxidant activity. nih.gov Another study on a series of these propanoic acid derivatives identified a specific compound that exhibited potent antioxidant properties in the DPPH radical scavenging assay. nih.gov Research on other phenolic acids has demonstrated strong activity in the FRAP assay, which measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov

Below is a table summarizing the principles of common in vitro antioxidant assays.

| Assay Name | Principle | Measurement |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. researchgate.net | Decrease in absorbance at a specific wavelength (typically ~517 nm). |

| ABTS Radical Scavenging | Involves the reduction of the pre-generated blue-green ABTS radical cation by a hydrogen-donating antioxidant. nih.govresearchgate.net | Decrease in absorbance at a specific wavelength (typically ~734 nm). |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color. nih.gov | Increase in absorbance at a specific wavelength (typically ~593 nm). |

This table is for illustrative purposes to explain common evaluation methods.

Furthermore, compounds containing an aminobenzoic acid scaffold, such as 4-aminobenzoic acid (PABA), have demonstrated antioxidant properties in their own right, functioning as effective radical scavengers. explorationpub.com The combination of the phenolic hydroxyl group and the bridging amino group within the same molecule creates a synergistic effect, leading to a potent antioxidant potential.

Anti-Inflammatory Mechanisms of Action

Inflammation is a complex biological response involving various enzymes and signaling molecules. The chemical structure of this compound suggests it may possess anti-inflammatory properties by targeting key components of the inflammatory cascade, such as cyclooxygenase enzymes and pro-inflammatory cytokines.

Cyclooxygenase (COX) enzymes, which exist in two primary isoforms (COX-1 and COX-2), are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. acs.org The anti-inflammatory effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of these COX enzymes. acs.org

This compound is a structural analog of several known NSAIDs, particularly those belonging to the fenamic acid class. For example, mefenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, is a recognized competitive inhibitor of COX enzymes. acs.org The structural similarity—an aromatic amine linking a substituted phenyl ring to a benzoic acid moiety—suggests that this compound may also fit into the active site of COX enzymes and exert an inhibitory effect. Studies on other novel phenolic and benzoic acid derivatives have demonstrated their potential as COX-2 inhibitors. nih.govdovepress.com

The table below presents inhibitory data for compounds structurally related to the fenamic acid class, illustrating the potential of this scaffold for COX inhibition.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |

| Azo-derivative G4 | COX-2 | 2.47 | 3.99 |

| Azo-derivative G4 | COX-1 | 9.85 | - |

| Indomethacin (Standard) | COX-2 | 3.25 | 0.084 |

Data adapted from a study on azo-derivatives of phenolic acids to show the potential of related structures. dovepress.com

Chronic inflammation is often characterized by the sustained overproduction of pro-inflammatory cytokines, such as various interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α). explorationpub.com These signaling molecules amplify the inflammatory response and can contribute to tissue damage.

The table below summarizes the inhibitory effects of a related compound on the production of several pro-inflammatory cytokines.

| Compound | Cytokine | IC₅₀ (µM) | Cell Line |

| MHPAP | IL-6 | 0.85 | PBMCs |

| MHPAP | IL-1β | 0.87 | PBMCs |

| MHPAP | TNF-α | 1.22 | PBMCs |

| MHPAP | IL-8 | 1.58 | PBMCs |

Data adapted from a study on Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) in LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs). nih.gov

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to construct a detailed article on the specific biological activities of the chemical compound “this compound” as per the requested outline.

NF-κB signaling pathways.

Bacterial and fungal pathogens.

Cholinesterase enzymes (AChE and BChE).

While research exists for structurally related compounds, such as derivatives of p-aminobenzoic acid, 4-hydroxybenzoic acid, and 3-((4-hydroxyphenyl)amino)propanoic acid, the strict requirement to focus solely on “this compound” prevents the use of this information. The biological activities of chemical compounds are highly specific to their precise molecular structure, and extrapolating data from analogues would be scientifically inaccurate and violate the core instructions of the request.

Therefore, it is not possible to generate a fact-based and accurate article for the specified sections and subsections at this time. Further experimental research on “this compound” would be required before such an article could be written.

Structure Activity Relationships Sar and Design Principles of Analogues

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of compounds derived from the 3-((4-hydroxyphenyl)amino) scaffold is highly dependent on the nature and position of various substituents. Studies on a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated that specific modifications can significantly enhance antimicrobial and anticancer properties. nih.govresearchgate.net

For instance, the initial intermediate compound, 3-((4-hydroxyphenyl)amino)propanoic acid, exhibited only weak antimicrobial activity. nih.gov Subsequent chemical modifications, such as esterification to create a dimethyl ether derivative, resulted in a complete loss of both antibacterial and antifungal properties. nih.gov This highlights the critical role of the free carboxylic acid and phenolic hydroxyl groups for bioactivity.

Further derivatization at the carboxylic acid end, particularly the formation of hydrazones with diverse aromatic and heterocyclic substituents, led to compounds with potent and broad-spectrum antimicrobial activity. nih.govresearchgate.net Similarly, these modifications influenced anticancer activity against A549 lung cancer cells, with specific hydrazone derivatives showing an ability to reduce cell viability by 50% and suppress cell migration. researchgate.net The presence of the 4-hydroxyphenyl moiety is considered a promising pharmacophore, with its hydroxyl group's ability to form hydrogen bonds and participate in various chemical reactions being crucial for interacting with biological targets. nih.govresearchgate.net

The table below summarizes the impact of key substituent modifications on the biological activity of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold.

| Modification | Substituent/Resulting Moiety | Impact on Biological Activity | Reference |

| Esterification | Dimethyl ether | Loss of antimicrobial activity | nih.gov |

| Hydrazide Formation | N-(4-hydroxyphenyl)-β-alanine hydrazide | No antibacterial activity | nih.gov |

| Hydrazone Formation | Heterocyclic substituents | Potent, broad-spectrum antimicrobial activity | nih.govresearchgate.netnih.gov |

| Hydrazone Formation | Specific aromatic/heterocyclic groups | Significant anticancer and antioxidant activity | researchgate.net |

Comparative Analysis with Related Benzoic Acid and Propanoic Acid Derivatives

The biological profile of 3-((4-hydroxyphenyl)amino)benzoic acid is best understood through comparison with its close structural relatives, particularly its propanoic acid analogues and other substituted benzoic acids.

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has proven to be a versatile platform for developing potent antimicrobial agents targeting multidrug-resistant pathogens, including ESKAPE group bacteria and drug-resistant Candida species. nih.govnih.govelsevierpure.com Derivatives of this propanoic acid have demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis and significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. nih.govresearchgate.net Furthermore, certain derivatives have shown promising anticancer activity with favorable cytotoxicity profiles against noncancerous cells. researchgate.net

In comparison, other benzoic acid derivatives also exhibit a wide range of biological activities. For example, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, a synthetic analogue of compounds found in oats, displays potent anti-inflammatory and cancer cell-inhibitory effects. chemicalbook.com Studies on various aminobenzoic acid derivatives have revealed antifungal, antibacterial, antimalarial, and anticholinesterase potential. researchgate.net For instance, 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid showed significant acetylcholinesterase (AChE) inhibition. nih.gov The simple modification of 4-aminobenzoic acid (PABA) into Schiff bases can introduce potent antibacterial activity against MRSA, along with antifungal and cytotoxic properties. mdpi.com This suggests that while the core aminobenzoic or aminopropanoic acid structure provides a foundation, the specific arrangement of the hydroxyphenylamino group and further derivatization are key determinants of the type and potency of the biological activity.

Influence of Azo and Hydrazide Moieties on Bioactivity

The introduction of specific chemical moieties, such as hydrazide/hydrazone and azo groups, into the core structure of this compound analogues dramatically influences their biological profiles.

Hydrazide and Hydrazone Moieties: The conversion of the carboxylic acid group of 3-((4-hydroxyphenyl)amino)propanoic acid into a hydrazide, and subsequently into various hydrazones, is a key strategy for enhancing bioactivity. While the intermediate N-(4-hydroxyphenyl)-β-alanine hydrazide itself did not show antibacterial activity, its condensation with aromatic and heterocyclic aldehydes and ketones yielded hydrazones with potent antimicrobial effects. nih.gov Hydrazones containing heterocyclic substituents were identified as the most potent, with broad-spectrum activity against both multidrug-resistant bacteria and fungi. nih.govresearchgate.netnih.gov These derivatives were effective against MRSA, vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species. nih.gov The structural versatility of the hydrazone group (-C(=O)NHN=CH-) allows for the introduction of diverse substituents that can modulate lipophilicity, steric, and electronic properties, thereby fine-tuning the interaction with microbial targets. mdpi.com

The table below details the antimicrobial activity of selected hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.

| Derivative Class | Target Pathogens | Observed Activity (MIC Range) | Reference |

| Hydrazones with Heterocyclic Substituents | MRSA | 1–8 µg/mL | nih.gov |

| Vancomycin-resistant E. faecalis | 0.5–2 µg/mL | nih.gov | |

| Gram-negative pathogens | 8–64 µg/mL | nih.gov | |

| Drug-resistant Candida species | 8–64 µg/mL | nih.govresearchgate.net |

Azo Moieties: Azo compounds, characterized by the -N=N- functional group, are another class of derivatives with significant biological potential. mdpi.com The synthesis of azo dyes often involves the diazotization of a primary aromatic amine, such as an aminobenzoic acid, followed by coupling with a nucleophile like a phenol (B47542). jocpr.com Azo dyes derived from 4-hydroxybenzoic acid have demonstrated potent antibacterial activity against human pathogens like E. coli, S. aureus, Pseudomonas aeruginosa, and Salmonella typhi. jocpr.com The incorporation of heterocyclic scaffolds, such as thiazole, into azo dyes has been shown to yield compounds with a broad range of pharmacological activities, including antibacterial, antifungal, anticancer, and antioxidant effects. nih.gov The azo group's presence significantly alters the molecule's electronic distribution and planarity, which can enhance its ability to intercalate with DNA or inhibit key enzymes, leading to its observed bioactivities. mdpi.com

Role of Metal Coordination in Organometallic Complexes on Biological Potency

The coordination of this compound analogues with metal ions to form organometallic complexes is a well-established strategy for enhancing biological potency. The resulting metal complexes often exhibit significantly greater antimicrobial activity compared to the free ligand. researchgate.netresearchgate.net

Studies on metal complexes of ligands structurally related to this compound have shown that chelation can potentiate their effects. For example, complexes of a ligand derived from tyrosine, [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl) thioureido)propanoic acid], with metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II) were more effective against Escherichia coli and Staphylococcus aureus than the antibiotic amoxicillin. researchgate.net Similarly, transitional metal complexes of 3-{[(E)-(4-fluorophenyl) methylidene] amino} benzoic acid with ions like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) showed greater antibacterial and antifungal activity than the parent Schiff base. researchgate.net

The enhanced activity of metal complexes can be attributed to several factors according to chelation theory. Upon coordination, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand. This increases the lipophilicity of the complex, facilitating its diffusion across the lipid layers of microbial cell membranes and enhancing its uptake. researchgate.net Furthermore, the metal ion itself can be toxic to microorganisms, and the complex may interfere with vital cellular processes, such as DNA replication or enzyme function, more effectively than the free ligand. nih.gov

The table below summarizes the effect of metal coordination on the antimicrobial activity of related ligands.

| Ligand | Metal Ions | Observed Effect on Biological Potency | Reference |

| [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl) thioureido)propanoic acid] | Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), Hg(II) | Enhanced antibacterial activity compared to amoxicillin | researchgate.net |

| 3-{[(E)-(4-fluorophenyl) methylidene] amino} benzoic acid | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II) | Complexes are more active than the free Schiff base | researchgate.net |

| 4-Aminobenzoic acid | Zinc(II) | Enhanced antimicrobial potential compared to the free acid | nih.gov |

Pharmacophore Identification for Targeted Biological Activities

The identification of key pharmacophoric features within the this compound scaffold is essential for the rational design of analogues with targeted biological activities. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

For antimicrobial and anticancer activities, the 3-((4-hydroxyphenyl)amino)propanoic acid structure has been identified as a foundational scaffold. nih.govresearchgate.net Key components of this pharmacophore include:

The 4-Hydroxyphenyl Moiety: This group is considered a highly promising pharmacophore. The phenolic hydroxyl group is crucial, likely acting as both a hydrogen bond donor and acceptor, enabling interaction with various biological targets. nih.govresearchgate.net Its presence is associated with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov

The Amino Linker: The secondary amine linking the phenyl rings is a central part of the scaffold, providing specific geometry and flexibility.

The Acid Functionality (or a derivative): The carboxylic acid group of the propanoic or benzoic acid chain is a critical site for modification. While the free acid shows some activity, converting it to hydrazones introduces significant diversity and leads to highly potent antimicrobial and anticancer agents. nih.govresearchgate.net This suggests that this position acts as a key vector for introducing additional binding elements.

Collectively, these findings establish the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a valuable platform for developing novel antimicrobial and anticancer agents. nih.govresearchgate.net The combination of the electron-rich, hydrogen-bonding capable hydroxyphenyl ring, a flexible linker, and a modifiable acid terminus constitutes the essential pharmacophore for its diverse biological activities.

Theoretical and Computational Insights into this compound

A Deep Dive into Molecular Interactions and Reactivity

Computational chemistry provides a powerful lens for understanding the intricate behavior of molecules at the atomic level. For this compound, theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking simulations, are crucial in elucidating its electronic structure, reactivity, and potential as a biologically active agent. These in silico methods offer predictive insights that can guide further experimental research.

Future Research Directions and Translational Potential Academic Focus

Exploration of Novel Synthetic Pathways and Derivative Libraries

Future research into 3-((4-hydroxyphenyl)amino)benzoic acid will likely prioritize the development of efficient and versatile synthetic methodologies. While direct synthesis pathways for this specific molecule are not extensively detailed in current literature, plausible routes can be extrapolated from established organic chemistry principles, such as the Ullmann condensation or Buchwald-Hartwig amination. These reactions would typically involve coupling a 3-halobenzoic acid derivative with 4-aminophenol (B1666318), or conversely, 3-aminobenzoic acid with a 4-halophenol, in the presence of a suitable catalyst.

A significant area of exploration will be the creation of extensive derivative libraries to probe the structure-activity relationships (SAR). This approach has been successfully applied to the closely related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid. In one study, researchers synthesized a library of derivatives starting from 4-aminophenol and either methyl acrylate (B77674) or acrylic acid. nih.gov The resulting core structure was then further modified, for instance, by converting the acid group to a hydrazide, which could then be reacted with various aldehydes or ketones to form hydrazones. nih.gov This strategy allows for the introduction of diverse chemical moieties, including heterocyclic systems, which have been shown to enhance biological activity. researchgate.net

Applying a similar strategy to the this compound core would involve modifying its two primary functional groups: the carboxylic acid and the secondary amine. The carboxylic acid could be converted into esters, amides, or hydrazides, while the phenolic hydroxyl group or the aromatic rings could be substituted to modulate properties like lipophilicity, electronic character, and hydrogen bonding capacity. The systematic generation of such a library is a crucial step toward identifying compounds with optimized therapeutic properties. nih.gov

In-Depth Mechanistic Elucidation of Observed Biological Activities

The this compound scaffold holds promise for a range of biological activities, with antimicrobial applications being a primary focus based on studies of its analogues. Derivatives of the related 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated potent, structure-dependent activity against a panel of multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and drug-resistant Candida species. nih.gov

Future research must aim to unravel the precise mechanisms underlying these effects. It is hypothesized that these compounds may act on multiple biological targets within microbial cells. nih.gov Given the structural similarity to amino acids, these derivatives could potentially interfere with essential metabolic or signaling pathways that rely on amino acid transport or synthesis. nih.gov In-depth mechanistic studies would involve a combination of techniques, such as:

Target Identification: Employing methods like affinity chromatography, proteomics, or genetic screening to identify the specific cellular proteins or pathways that the compounds interact with.

Enzyme Inhibition Assays: Testing the compounds against known enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or folate synthesis.

Microscopy and Biophysical Studies: Observing the morphological and physiological changes in microbial cells upon treatment to understand how the compounds affect cellular integrity and function.

The broad biological potential of the core components—p-hydroxybenzoic acid and aminobenzoic acid—suggests that activities beyond antimicrobial effects, such as anti-inflammatory or antioxidant properties, may also be present and warrant investigation. researchgate.net

Rational Design of More Potent and Selective Analogues

The initial findings from derivative libraries serve as the foundation for the rational design of second-generation compounds with improved potency and selectivity. The goal is to optimize the therapeutic index, maximizing efficacy against the target while minimizing potential off-target effects.

Structure-activity relationship (SAR) data from initial screenings are paramount. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that hydrazones containing heterocyclic substituents were among the most potent and broad-spectrum antimicrobial agents. researchgate.net This insight directs future synthetic efforts toward exploring a wider variety of heterocyclic moieties at this position.

Rational design strategies will involve:

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve pharmacological effects. For instance, the carboxylic acid group could be replaced with a tetrazole to potentially enhance metabolic stability or receptor binding.

Scaffold Hopping: Keeping key pharmacophoric features constant while modifying the core molecular structure to discover novel intellectual property and potentially improved properties.

Structure-Based Design: If a specific biological target is identified (as discussed in section 7.2), its three-dimensional structure can be used to design molecules that fit precisely into the active site, enhancing binding affinity and selectivity. nih.gov

This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery and will be essential for translating the potential of the this compound scaffold into viable therapeutic candidates. nih.gov

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of molecules before they are synthesized, saving time and resources. For the this compound scaffold, these approaches can be integrated at every stage of development.

Key computational methods include:

Quantitative Structure-Activity Relationship (QSAR): This technique develops mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov By analyzing a series of synthesized derivatives, a QSAR model can identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that govern activity. nih.govderpharmachemica.com This model can then be used to predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize next.

Molecular Docking: If the 3D structure of a biological target is known, molecular docking can be used to predict how a ligand (the designed compound) will bind to it. This provides insights into the specific interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex and can guide the design of analogues with improved binding affinity.

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of compounds. For instance, the "BOILED-Egg" model was used to predict the gastrointestinal absorption and brain accessibility of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, helping to identify candidates with more favorable pharmacokinetic properties early in the process. researchgate.net

By combining these computational approaches, researchers can build a comprehensive in silico profile of designed analogues, allowing for a more informed and efficient selection of candidates for synthesis and further experimental testing.

Q & A

Q. What are the optimal synthetic routes for 3-((4-Hydroxyphenyl)amino)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4-aminophenol with 3-nitrobenzoic acid derivatives followed by reduction, or direct amination of 3-carboxyphenyl intermediates. Key steps include:

- Nucleophilic substitution : Reacting 3-chlorobenzoic acid with 4-aminophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Catalytic hydrogenation : Reducing nitro intermediates (e.g., 3-nitrobenzoic acid derivatives) with H₂/Pd-C to form the amine linkage.

- Schiff base formation : Condensation of 4-hydroxyaniline with 3-formylbenzoic acid, followed by acid hydrolysis to stabilize the product .

Q. Critical Factors :

- Solvent polarity (DMF or DMSO enhances solubility of aromatic intermediates).

- Temperature control (higher temperatures accelerate coupling but may degrade phenolic groups).

- Protection/deprotection strategies for hydroxyl and amino groups to prevent side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for phenyl rings) and confirm amine linkage (δ 4.5–5.5 ppm for NH in DMSO-d₆). Carboxylic acid protons appear as broad peaks at δ 12–13 ppm.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays). Mobile phase: acetonitrile/water (0.1% TFA) gradient.

- FT-IR : Confirm functional groups (e.g., –COOH stretching at 2500–3300 cm⁻¹, C=O at 1680–1700 cm⁻¹, and N–H bending at 1500–1600 cm⁻¹) .

Validation : Compare spectral data with synthesized standards or computational predictions (e.g., PubChem or DFT-based simulations) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring affect the compound’s biological activity?

Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Hydroxyl group position : Para-substitution (4-hydroxyphenyl) enhances antioxidant activity via radical scavenging, while meta-substitution reduces bioavailability .

- Amino linkage : The –NH– group facilitates hydrogen bonding with biological targets (e.g., kinases or DNA), but steric hindrance from bulky substituents decreases binding affinity.

Q. Example SAR Table :

Q. What strategies enhance the compound’s bioavailability for pharmacological applications?

Methodological Answer :

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to improve membrane permeability, with enzymatic cleavage in vivo .

- Nanoparticle encapsulation : Use liposomal carriers or PLGA nanoparticles to enhance solubility and target tumor tissues .

- Co-crystallization : Pair with co-formers (e.g., nicotinamide) to stabilize the amorphous phase and increase dissolution rates.

Validation : Monitor pharmacokinetics via LC-MS in rodent models to assess AUC (area under the curve) and Cₘₐₓ improvements .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., EGFR or COX-2) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA).

- QSAR models : Correlate electronic descriptors (e.g., HOMO/LUMO energy gaps) with observed IC₅₀ values to guide derivative design .

Q. What are the challenges in synthesizing derivatives for structure-activity studies?

Methodological Answer :

- Regioselectivity : Competing reactions at the amino or hydroxyl groups require protecting groups (e.g., Boc for –NH–, acetyl for –OH).

- Acid sensitivity : The carboxylic acid group may decompose under harsh conditions (e.g., >120°C); use mild reagents like EDC/HOBt for amide couplings .

- Purification difficulties : Separate polar derivatives via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

Q. How does the compound modulate oxidative stress pathways in cellular models?

Methodological Answer :

- Nrf2 activation : The compound upregulates antioxidant response elements (ARE) in HepG2 cells, measured via luciferase reporter assays.

- ROS scavenging : Quantify reduction in intracellular ROS (using DCFH-DA probes) and elevated glutathione levels (via Ellman’s assay) .

- Synergy with chemotherapeutics : Combine with doxorubicin; observe reduced cardiotoxicity via decreased lipid peroxidation (MDA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.